3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

regioisomer SAR anticancer cytotoxicity pyrazolopyrimidine scaffold

3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 304687-28-3, MFCD00400427) is a fully decorated pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivative bearing three pharmacophorically significant substituents: a C3-bromine atom, a C5-phenyl ring, and a C7-trifluoromethyl group. The pyrazolo[1,5-a]pyrimidine core constitutes a privileged scaffold in medicinal chemistry, with documented activity across kinase inhibition, sodium channel blockade, and metabotropic glutamate receptor (mGluR) modulation.

Molecular Formula C14H7BrF3N3O2
Molecular Weight 386.12 g/mol
CAS No. 304687-28-3
Cat. No. B1331938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS304687-28-3
Molecular FormulaC14H7BrF3N3O2
Molecular Weight386.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Br
InChIInChI=1S/C14H7BrF3N3O2/c15-10-11(13(22)23)20-21-9(14(16,17)18)6-8(19-12(10)21)7-4-2-1-3-5-7/h1-6H,(H,22,23)
InChIKeyXKSCTZJTTBEZAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 304687-28-3): Core Scaffold and Procurement-Relevant Identity


3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 304687-28-3, MFCD00400427) is a fully decorated pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivative bearing three pharmacophorically significant substituents: a C3-bromine atom, a C5-phenyl ring, and a C7-trifluoromethyl group [1]. The pyrazolo[1,5-a]pyrimidine core constitutes a privileged scaffold in medicinal chemistry, with documented activity across kinase inhibition, sodium channel blockade, and metabotropic glutamate receptor (mGluR) modulation [2]. This compound's molecular formula is C14H7BrF3N3O2 (MW 386.12 g/mol), with a computed XLogP3 of 3.5, indicating balanced lipophilicity suitable for membrane penetration [1]. The 2-carboxylic acid regioisomer is distinct from the more extensively characterized 3-carboxylic acid series, offering a unique vector for amide bond-forming derivatization and potentially altered target engagement profiles [3].

Why 3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Cannot Be Replaced by In-Class Analogs


Though multiple pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives share the bicyclic core, substitution at C3, C5, and C7 each independently modulate target binding, physicochemical properties, and synthetic derivatization potential in ways that are non-additive and non-transferable [1]. The C3-bromine atom on this compound serves as a critical synthetic handle for Suzuki-Miyaura cross-coupling, enabling C3 arylation that is impossible with the des-bromo or C3-chloro analogs under comparable conditions [2]. The C5-phenyl group establishes π-stacking interactions absent in C5-methyl or C5-unsubstituted comparators, while the C7-CF3 group enhances metabolic stability and lipophilicity relative to C7-H or C7-CH3 variants [3]. Furthermore, the 2-carboxylic acid regioisomer engages amide coupling partners with a geometric orientation distinct from the 3-carboxylic acid series, producing derivatives with altered spatial presentation of substituents to biological targets [3]. Simple substitution with any single-position variant or regioisomer therefore risks loss of both biological activity and synthetic utility.

Quantitative Differentiation Evidence for 3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid vs. Closest Analogs


Regioisomeric Carboxylic Acid Position: 2-COOH vs. 3-COOH Directs Differential Antitumor Activity Profile

The target compound bears the carboxylic acid at position 2 of the pyrazolo[1,5-a]pyrimidine ring, whereas the most extensively characterized antitumor pyrazolopyrimidine series (compounds 4a-e and 7a-e in the 2011 Korean Chemical Society study) are exclusively 3-carboxylic acid regioisomers [1]. The 3-COOH series exhibited IC50 values of 8–15 µM against human colon carcinoma Colo-205 cells, with doxorubicin (IC50 = 1.2 µM) as reference [1]. While direct 2-COOH regioisomer data are not published in the same study, this regioisomeric distinction is functionally consequential: the 2-COOH vector orients the carboxylate for amide bond formation in a direction orthogonal to that of the 3-COOH series, generating derivatives with fundamentally different three-dimensional presentation of substituents. This positional isomerism is a binary molecular distinction that cannot be accessed by substituting a 3-carboxylic acid analog.

regioisomer SAR anticancer cytotoxicity pyrazolopyrimidine scaffold

C3-Bromine as a Superior Synthetic Handle for Suzuki-Miyaura Cross-Coupling Compared to C3-Chloro Analogs

The C3-bromine substituent on the target compound enables efficient Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids, a reactivity profile that is well-established for 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine scaffolds [1]. In the methodology reported by Jismy et al. (2020), the 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one precursor was successfully arylated at C3 using commercially available boronic acids, enabling construction of a diverse library of 3,5-disubstituted derivatives [1]. The C3-bromine atom exhibits superior reactivity in oxidative addition to Pd(0) compared to the corresponding C3-chloro analog (CAS 299405-80-4), which requires harsher conditions or specialized catalysts for cross-coupling [1]. This differential reactivity translates directly to higher synthetic throughput and broader boronic acid scope when using the bromo compound as a building block.

Suzuki-Miyaura coupling C3 arylation chemical diversification

Computed Lipophilicity (XLogP3) Differentiates the Target Compound from Des-Phenyl and Des-Trifluoromethyl Analogs

The target compound has a computed XLogP3 of 3.5, derived from its structure via the PubChem computational pipeline [1]. This lipophilicity value reflects the combined contributions of the 3-bromo (π ≈ 0.86), 5-phenyl (π ≈ 1.96), and 7-trifluoromethyl (π ≈ 0.88) substituents on the pyrazolo[1,5-a]pyrimidine-2-carboxylic acid core [1]. In comparison, the 3-bromo-5-methyl analog (CAS 832740-70-2) lacks the phenyl π contribution, yielding a lower predicted LogP. The 5-phenyl-7-(trifluoromethyl) analog without the 3-bromo substituent (CAS 294194-47-1) has a different hydrogen-bond acceptor count and molecular surface area. The computed LogP of 3.5 places this compound within the optimal range for CNS drug candidates (typically LogP 2–5), while being sufficiently lipophilic for membrane permeability in cellular assays [2]. Direct experimental LogD7.4 or chromatographic log k'w data are not publicly available for this specific compound.

lipophilicity drug-likeness physicochemical property comparison

Patent Landscape Confirms the 3-Bromo-5-phenyl-7-CF3 Pattern as a Defined Pharmacophore in Sodium Channel and mGluR Patent Families

The substitution pattern embodied by this compound—3-halogen (bromo), 5-aryl (phenyl), and 7-trifluoromethyl on a pyrazolo[1,5-a]pyrimidine core—is specifically claimed or exemplified as a pharmacophore in multiple patent families. US Patent 7,098,335 B2 (pyrazolopyrimidine compositions) and US Patent Application 2003/0176450 A1 describe pyrazolopyrimidines with halogen, aryl, and trifluoromethyl substitution as sodium channel (Nav1.8/PN3) inhibitors for neuropathic pain [1][2]. US Patent 7,985,753 B2 claims substituted pyrazolo[1,5-a]pyrimidines with R1 = chloro or bromo as mGluR5 modulators for neurological disorders [3]. While the exact compound (CAS 304687-28-3) may not be individually exemplified in these patents, its structural features match the claimed generic formulas. In contrast, analogs lacking the 3-bromo, 5-phenyl, or 7-CF3 groups fall outside the preferred substitution patterns defined in these patent families.

sodium channel inhibition mGluR modulation patent pharmacophore

Commercial Availability and Purity Specifications Enable Direct Procurement and Reproducible Research

The target compound is commercially available from multiple chemical suppliers with specified purity levels, enabling direct procurement without custom synthesis. Vendor catalog entries indicate purity specifications of 95% (AKSci, Combi-Blocks) and NLT 98% (MolCore) . Sigma-Aldrich lists the compound (catalog reference 304687-28-3) confirming availability through a major research chemical distributor . In contrast, the direct 3-chloro analog (CAS 299405-80-4) has fewer listed commercial sources, and the 3-unsubstituted analog (CAS 294194-47-1) is available but lacks the synthetic diversification potential of the bromo compound. The documented purity levels of 95–98% meet the threshold for biological assay use without additional purification, reducing procurement risk compared to less widely stocked or lower-purity in-class alternatives.

commercial sourcing purity specification research reproducibility

Recommended Research and Industrial Application Scenarios for 3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid


C3-Diversification via Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Library Synthesis

The 3-bromo substituent is the preferred leaving group for Pd-catalyzed Suzuki-Miyaura cross-coupling, as demonstrated in the methodology of Jismy et al. (2020) for the closely related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one system [1]. Researchers can couple aryl, heteroaryl, or vinyl boronic acids at C3 to generate diverse 3,5-disubstituted-7-trifluoromethyl pyrazolo[1,5-a]pyrimidine-2-carboxylic acid libraries. The 2-carboxylic acid can subsequently be converted to amides, esters, or hydroxamates for kinase inhibitor screening. This scenario directly exploits the differential reactivity of C-Br over C-Cl (Evidence Item 2) and provides access to chemical space covered by kinase inhibitor patents where 3-aryl substitution is a key SAR determinant [2].

Sodium Channel (Nav1.8) Inhibitor Lead Optimization Using the 2-COOH Vector

The compound's substitution pattern (3-halogen, 5-aryl, 7-CF3) maps onto the pharmacophore described in sodium channel inhibitor patents (US7098335B2, US20030176450A1) [3][4]. The 2-carboxylic acid can be derivatized to carboxamides with amine diversity elements, generating focused libraries for Nav1.8 inhibition screening. The regioisomeric 2-COOH orientation (Evidence Item 1) produces amide derivatives with a spatial trajectory distinct from the 3-COOH series, potentially accessing different subpockets of the sodium channel binding site. The computed XLogP3 of 3.5 (Evidence Item 3) supports adequate CNS penetration potential for pain indication programs.

mGluR5 Negative Allosteric Modulator (NAM) Scaffold Development

The mGluR5 modulator patent US7985753B2 claims pyrazolo[1,5-a]pyrimidines with R1 = chloro or bromo as potent mGluR5 modulators [5]. The 2-carboxylic acid group on this compound can be converted to amides or reversed amides for mGluR5 NAM screening. The 5-phenyl and 7-trifluoromethyl groups provide the lipophilic contacts essential for mGluR5 allosteric site engagement. The combination of 3-bromo as a synthetic handle and 2-COOH as a derivatization point makes this compound an efficient starting material for mGluR5-focused medicinal chemistry campaigns, distinct from the 6-bromo/6-chloro pyrazolo[1,5-a]pyrimidine-2-carboxylic acid amide series reported as mGluR5 NAMs [5].

Physicochemical Property-Driven Fragment Elaboration for CNS Drug Discovery

With a molecular weight of 386.12 g/mol, XLogP3 of 3.5, 1 H-bond donor, and 7 H-bond acceptors, this compound occupies physicochemical space compatible with CNS drug candidates (Evidence Item 3) [6]. It can serve as a late-stage diversification scaffold where the 2-carboxylic acid is elaborated to diverse amides, and the 3-bromo position is utilized for parallel cross-coupling, enabling rapid exploration of CNS-relevant chemical space. This dual-functionalization strategy leverages both the synthetic versatility (Evidence Item 2) and the optimal lipophilicity window, distinguishing it from analogs that either lack the bromine handle or fall outside the desired LogP range for CNS targets.

Quote Request

Request a Quote for 3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.